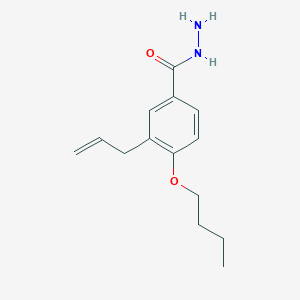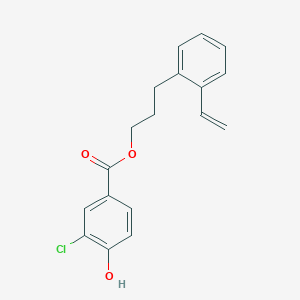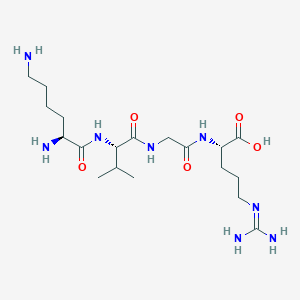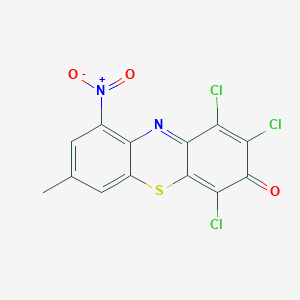![molecular formula C59H41N B12546586 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine CAS No. 847694-37-5](/img/structure/B12546586.png)
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine: is a complex organic compound with the molecular formula C59H41N . It is characterized by a pyridine core substituted at the 2, 4, and 6 positions with three phenyl groups, each of which is further substituted with another phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines under acidic or basic conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds to attach phenyl groups to the pyridine core.
Further Substitution: The additional phenyl groups are introduced through further substitution reactions, typically involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and palladium acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique optical and electronic properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Research: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electron Transport: In organic electronics, the compound facilitates electron transport due to its conjugated structure, which allows for efficient charge transfer.
Catalytic Activity: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalytic process.
Biological Interactions: In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects[][5].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but with pyridyl groups instead of phenyl groups.
2,4,6-Tris(4-methoxyphenyl)pyridine: Similar but with methoxy substituents on the phenyl groups.
2,4,6-Tris(4-hydroxyphenyl)pyridine: Similar but with hydroxy substituents on the phenyl groups.
Uniqueness
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine is unique due to its highly conjugated structure, which imparts exceptional electronic properties. This makes it particularly valuable in applications requiring efficient electron transport and high stability .
Eigenschaften
CAS-Nummer |
847694-37-5 |
|---|---|
Molekularformel |
C59H41N |
Molekulargewicht |
764.0 g/mol |
IUPAC-Name |
2,4,6-tris[4-(4-phenylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C59H41N/c1-4-10-42(11-5-1)45-16-22-48(23-17-45)51-28-30-54(31-29-51)57-40-58(55-36-32-52(33-37-55)49-24-18-46(19-25-49)43-12-6-2-7-13-43)60-59(41-57)56-38-34-53(35-39-56)50-26-20-47(21-27-50)44-14-8-3-9-15-44/h1-41H |
InChI-Schlüssel |
QKQNEJIIVYKGRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)


![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)
![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)




![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)



